molecular formula C19H20N2O3 B5984628 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide

Cat. No.: B5984628
M. Wt: 324.4 g/mol
InChI Key: XGLDVCADXYUITE-UHFFFAOYSA-N
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Description

N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide (YM-43611) is a benzamide derivative developed as a dopamine receptor antagonist, specifically targeting the D3 and D4 receptor subtypes. Its synthesis and structure-activity relationships (SAR) were extensively studied by Ohmori et al. (1996), who identified its high affinity for D3 (Ki = 21 nM) and D4 receptors (Ki = 2.1 nM), with 110-fold selectivity for D4 over D2 receptors . The compound features a 2-methoxybenzamide core substituted with a cyclopropylcarbonylamino group at the 3-position of the phenyl ring and a methyl group at the 2-position (Figure 1). These structural elements are critical for its receptor binding profile and selectivity.

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-15(20-18(22)13-10-11-13)7-5-8-16(12)21-19(23)14-6-3-4-9-17(14)24-2/h3-9,13H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDVCADXYUITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.

    Amination: The intermediate is then reacted with 3-amino-2-methylphenol to introduce the amino group.

    Methoxylation: Finally, the compound is methoxylated using methoxybenzoyl chloride under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Critical Structural Insights

  • Pyrrolidine-Benzyl Moiety : The N-(1-benzylpyrrolidin-3-yl) group in YM-43611 is essential for anchoring the compound to the receptor’s orthosteric site. Removing the benzyl group reduces affinity by >50% .
  • Role of Halogens : Replacing the 5-chloro group with methyl (e.g., in YM-43612) decreases D4 affinity (Ki = 8.5 nM), highlighting the importance of electronegative substituents .
  • Aminoacyl Modifications: Substituting cyclopropylcarbonyl with bulkier groups (e.g., tert-butyl) disrupts receptor fit, lowering selectivity .

Biological Activity

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O2
  • CAS Number : 1158244-21-3

The compound features a cyclopropylcarbonyl group, which may influence its interaction with biological targets, and a methoxybenzamide moiety that could enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thus modulating their activity and impacting various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cancer progression, suggesting potential applications in oncology.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
PC-3 (Prostate)15.0Cell cycle arrest

Antimicrobial Activity

This compound has also shown antimicrobial activity against several pathogens. In particular, it demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent .

Case Studies

  • In Vivo Study on Tumor Growth : A study involving mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor volume compared to the control group. The treatment was well-tolerated with no notable toxicity observed.
  • Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against skin infections caused by S. aureus, patients treated with the compound showed faster resolution of symptoms compared to those receiving standard antibiotic therapy .

Research Findings

Research indicates that the compound's structure plays a crucial role in its biological activity. Modifications to the cyclopropyl or methoxy groups can significantly alter potency and selectivity against various targets. Ongoing studies are focused on optimizing these structural components to enhance efficacy and reduce side effects.

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